![molecular formula C20H28FN3O3 B13397507 1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)

1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carmegliptin is a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4). It has been investigated for its potential use in the treatment of type 2 diabetes mellitus . Carmegliptin exhibits a unique pharmacokinetic profile, with no metabolism and balanced renal and hepatic excretion .

Preparation Methods

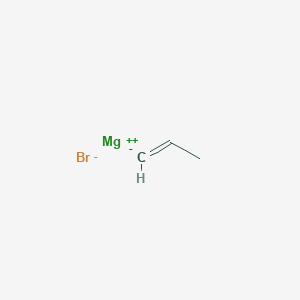

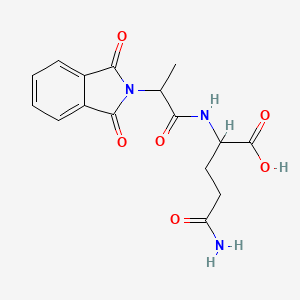

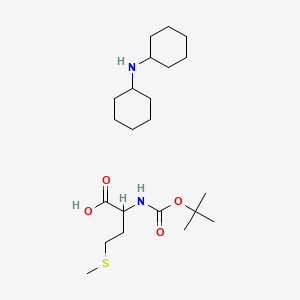

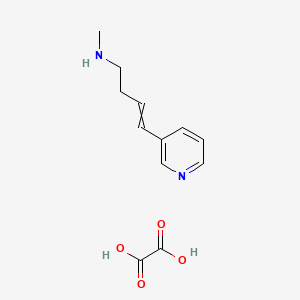

The synthesis of Carmegliptin involves several key steps. One efficient process for its manufacture includes a decarboxylative Mannich addition followed by a Mannich cyclization sequence . The tricyclic core of Carmegliptin is assembled efficiently through this method. The process also features an efficient crystallization-induced dynamic resolution of racemic mixtures and a large-scale Hofmann rearrangement .

Chemical Reactions Analysis

Carmegliptin undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Carmegliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is a proline-specific serine protease enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Carmegliptin prolongs the activity of these incretin hormones, enhancing glucose-dependent insulin secretion, slowing gastric emptying, and reducing postprandial glucagon and food intake .

Comparison with Similar Compounds

Carmegliptin is part of a class of compounds known as DPP-4 inhibitors. Similar compounds include:

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Compared to these compounds, Carmegliptin exhibits a unique pharmacokinetic profile with no metabolism and balanced renal and hepatic excretion . This makes it a promising candidate for further research and development.

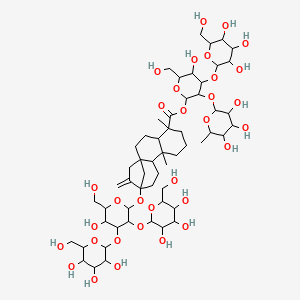

Properties

Molecular Formula |

C20H28FN3O3 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3 |

InChI Key |

GUYMHFIHHOEFOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)

![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)

![3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13397448.png)

![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)

![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)